[(2,3,4,5,6-Pentafluorobenzoyl)oxy](triphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,4,5,6-Pentafluorobenzoyl)oxystannane is a chemical compound known for its unique structure and properties It consists of a pentafluorobenzoyl group attached to a triphenylstannane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-Pentafluorobenzoyl)oxystannane typically involves the reaction of triphenylstannane with 2,3,4,5,6-pentafluorobenzoyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction conditions usually include low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
While specific industrial production methods for (2,3,4,5,6-Pentafluorobenzoyl)oxystannane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2,3,4,5,6-Pentafluorobenzoyl)oxystannane can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pentafluorobenzoyl group.
Oxidation and Reduction Reactions: The stannane moiety can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with (2,3,4,5,6-Pentafluorobenzoyl)oxystannane include nucleophiles such as amines and alcohols for substitution reactions. Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a stannic oxide derivative .
Scientific Research Applications
(2,3,4,5,6-Pentafluorobenzoyl)oxystannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2,3,4,5,6-Pentafluorobenzoyl)oxystannane exerts its effects involves its ability to interact with various molecular targets. The pentafluorobenzoyl group can form strong interactions with electron-rich sites, while the stannane moiety can participate in coordination chemistry. These interactions can affect enzyme activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Pentafluorobenzoic Acid Chloride: Similar in structure but lacks the stannane moiety.
Triphenylstannane: Contains the stannane moiety but lacks the pentafluorobenzoyl group.
Pentafluorobenzyl Alcohol: Contains the pentafluorobenzyl group but lacks the stannane moiety.
Uniqueness
(2,3,4,5,6-Pentafluorobenzoyl)oxystannane is unique due to the combination of the pentafluorobenzoyl group and the triphenylstannane moiety. This combination imparts unique reactivity and properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
61743-06-4 |
---|---|
Molecular Formula |
C25H15F5O2Sn |
Molecular Weight |
561.1 g/mol |
IUPAC Name |
triphenylstannyl 2,3,4,5,6-pentafluorobenzoate |
InChI |
InChI=1S/C7HF5O2.3C6H5.Sn/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;3*1-2-4-6-5-3-1;/h(H,13,14);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
BQDKSDFYJFYMMQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.